4-nitrocyclohexane-1-carboxylic Acid

Catalog No.
S2923321
CAS No.
2411275-14-2
M.F
C7H11NO4
M. Wt
173.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitrocyclohexane-1-carboxylic Acid

CAS Number

2411275-14-2

Product Name

4-nitrocyclohexane-1-carboxylic Acid

IUPAC Name

4-nitrocyclohexane-1-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.168

InChI

InChI=1S/C7H11NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H,9,10)

InChI Key

XCLIYMJZSNSIIF-IZLXSQMJSA-N

SMILES

C1CC(CCC1C(=O)O)[N+](=O)[O-]

Solubility

not available

4-nitrocyclohexane-1-carboxylic acid is an organic compound characterized by the molecular formula C7H11NO4. It features a cyclohexane ring with a carboxylic acid group and a nitro group at the 1 and 4 positions, respectively. This compound is classified as a nitro-substituted carboxylic acid and is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both functional groups imparts unique chemical properties, making it a subject of interest in chemical research .

  • Nitro groups can be mildly explosive. Handle with care and avoid strong heating, grinding, or impact [].
  • Carboxylic acids can be corrosive and irritate skin and eyes. Wear appropriate personal protective equipment when handling [].
Typical of carboxylic acids and nitro compounds:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide when heated, resulting in the formation of cyclohexane derivatives.
  • Nucleophilic Substitution: The carboxylic acid moiety can participate in nucleophilic acyl substitution reactions, allowing for further functionalization .

Several methods exist for synthesizing 4-nitrocyclohexane-1-carboxylic acid:

  • Nitration of Cyclohexane-1-carboxylic Acid: Cyclohexane-1-carboxylic acid can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Direct Functionalization: Starting from cyclohexene or cyclohexanol, one could perform a sequence of reactions involving oxidation and subsequent carboxylation to achieve the target compound.
  • Using Nitroalkenes: Nitroalkenes can be subjected to cyclization reactions to form derivatives that can be further transformed into 4-nitrocyclohexane-1-carboxylic acid through hydrolysis and functional group modifications .

4-nitrocyclohexane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents due to its structural features that allow for further functionalization.
  • Organic Synthesis: The compound can be utilized in organic synthesis as a building block for more complex molecules.
  • Research: As a subject of study in chemical research, it provides insights into reaction mechanisms involving nitro and carboxylic acid functionalities.

Several compounds share structural similarities with 4-nitrocyclohexane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-4-nitrocyclohexane-1-carboxylic AcidC7H12N2OContains an amino group; potential for different biological activity.
3-Nitrobenzoic AcidC7H6N2O3Aromatic compound; used in pharmaceuticals.
Nitroacetic AcidC2H3N2O4Smaller structure; simpler reactivity profile.

Uniqueness of 4-Nitrocyclohexane-1-Carboxylic Acid

What sets 4-nitrocyclohexane-1-carboxylic acid apart from these similar compounds is its unique cyclohexane backbone combined with both a nitro and a carboxylic acid group. This combination allows for diverse reactivity patterns and potential applications in synthetic chemistry that may not be achievable with simpler or purely aromatic compounds.

XLogP3

0.8

Dates

Modify: 2024-04-14

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